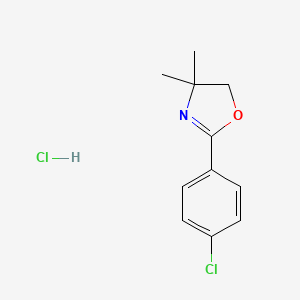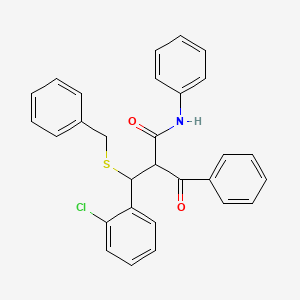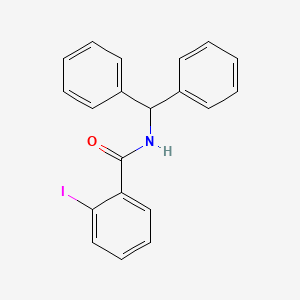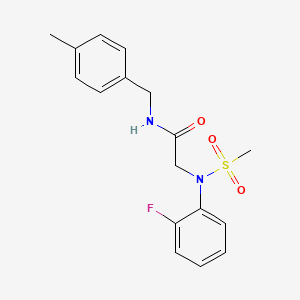![molecular formula C15H13NO4 B5157976 {[4-(benzyloxy)phenyl]amino}(oxo)acetic acid](/img/structure/B5157976.png)
{[4-(benzyloxy)phenyl]amino}(oxo)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[4-(benzyloxy)phenyl]amino}(oxo)acetic acid, commonly known as BPOA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPOA is a white crystalline powder that has a molecular weight of 329.37 g/mol.
作用機序
The mechanism of action of BPOA is not fully understood. However, it has been reported that BPOA can inhibit the activity of certain enzymes, such as tyrosinase and topoisomerase. Tyrosinase is an enzyme that plays a crucial role in melanin biosynthesis, while topoisomerase is an enzyme that is involved in DNA replication and transcription. By inhibiting the activity of these enzymes, BPOA can exert its biological effects.
Biochemical and Physiological Effects:
BPOA has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that BPOA can induce apoptosis (programmed cell death) in cancer cells. BPOA has also been shown to inhibit the replication of certain viruses, such as influenza virus and herpes simplex virus. In addition, BPOA has been reported to exhibit antibacterial activity against various strains of bacteria.
実験室実験の利点と制限
One of the advantages of using BPOA in lab experiments is its ease of synthesis. BPOA can be synthesized using simple and inexpensive starting materials and can be obtained in high yield. Another advantage of using BPOA is its potential applications in various fields of scientific research. However, one of the limitations of using BPOA is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on BPOA. One of the directions is to explore its potential applications in the field of medicinal chemistry. BPOA has been reported to exhibit anticancer, antiviral, and antibacterial activities, and further studies are needed to investigate its mechanism of action and its potential as a therapeutic agent. Another direction is to explore its potential applications in material science. BPOA has been used as a precursor for the synthesis of metal-organic frameworks, and further studies are needed to investigate its properties and potential applications in this field. Finally, further studies are needed to investigate the toxicity and safety of BPOA, which will be crucial for its potential use in various applications.
合成法
The synthesis of BPOA involves the reaction between 4-aminophenol and benzyl 2-oxoacetate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to BPOA by hydrolysis. The yield of BPOA can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学的研究の応用
BPOA has potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, BPOA has been reported to exhibit anticancer, antiviral, and antibacterial activities. In organic synthesis, BPOA has been used as a building block for the synthesis of various compounds. In material science, BPOA has been used as a precursor for the synthesis of metal-organic frameworks.
特性
IUPAC Name |
2-oxo-2-(4-phenylmethoxyanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-14(15(18)19)16-12-6-8-13(9-7-12)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVCWJVTOZSNAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(Benzyloxy)phenyl]amino}(oxo)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-2-propen-1-amine](/img/structure/B5157902.png)



![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5157926.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5157928.png)

![1-cyclohexyl-2-[4-(trifluoromethyl)benzyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5157933.png)
![2,2,2-trifluoroethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5157942.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide](/img/structure/B5157948.png)


![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5157989.png)
